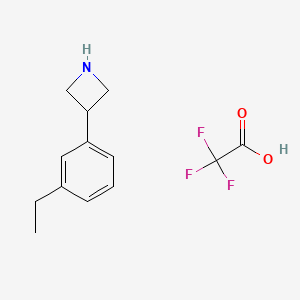
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid typically involves the reaction of 3-ethylphenylamine with azetidinone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the azetidine ring. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The azetidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid
- 3-(2-Fluoroethyl)azetidine, trifluoroacetic acid
- 3-(3-Trifluoromethylphenyl)azetidine, trifluoroacetic acid
Uniqueness
3-(3-Ethylphenyl)azetidine, trifluoroacetic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-(3-ethylphenyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15N.C2HF3O2/c1-2-9-4-3-5-10(6-9)11-7-12-8-11;3-2(4,5)1(6)7/h3-6,11-12H,2,7-8H2,1H3;(H,6,7) |
InChI Key |
RYHXYYOQNYWWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















